

4-(hydroxymethyl)picolinic acid solubility in organic solvents

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)picolinic acid

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An In-Depth Technical Guide to the Solubility of **4-(hydroxymethyl)picolinic acid** in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of **4-(hydroxymethyl)picolinic acid**, a heterocyclic compound of interest in pharmaceutical research and organic synthesis.^[1] Given the limited publicly available experimental data on its solubility in a wide range of organic solvents, this document synthesizes theoretical principles, predictive analysis based on its structural analogue picolinic acid, and detailed experimental protocols for researchers, scientists, and drug development professionals to accurately determine its solubility profile.

Introduction to 4-(hydroxymethyl)picolinic acid

4-(hydroxymethyl)picolinic acid, with the chemical formula $C_7H_7NO_3$, is a derivative of picolinic acid.^[1] It features a pyridine ring functionalized with both a carboxylic acid group and a hydroxymethyl group.^[1] These functional groups impart a high degree of polarity to the molecule and the capacity for extensive hydrogen bonding, which are critical determinants of its solubility.^[2] Understanding the solubility of this compound is paramount in various applications, including:

- **Drug Development:** Solubility is a critical factor influencing a drug's bioavailability and formulation.^{[3][4]}

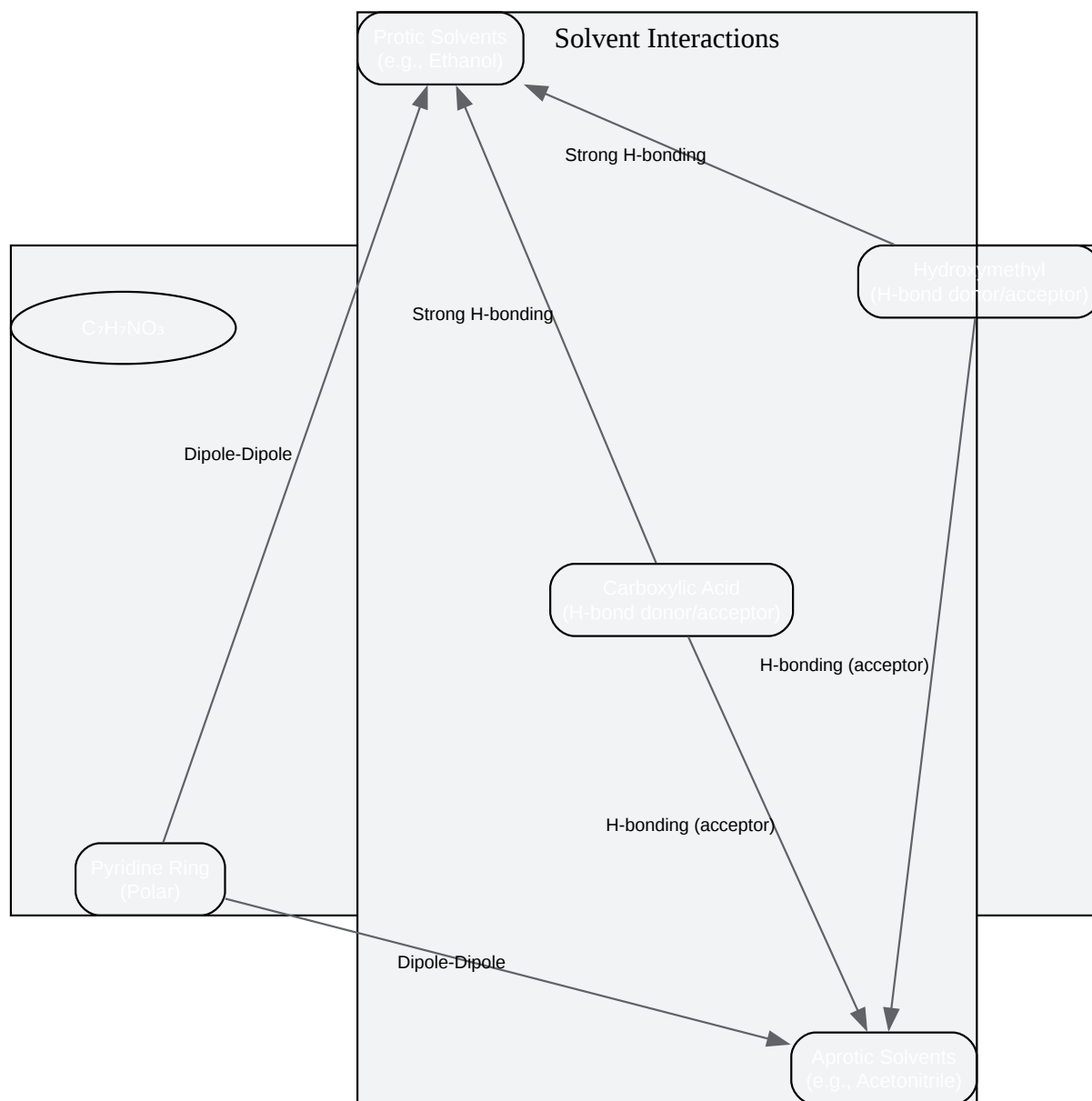
- Organic Synthesis: Its utility as a building block for more complex molecules is dependent on its solubility in reaction media.[1]
- Crystallization Studies: Knowledge of solubility is essential for developing crystallization processes to obtain desired polymorphs.[5][6]

This guide will delve into the theoretical underpinnings of its solubility and provide actionable protocols for its experimental determination.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." For **4-(hydroxymethyl)picolinic acid**, a white crystalline powder at room temperature, several key factors dictate its solubility in organic solvents:

- Molecular Polarity: The presence of a nitrogen atom in the pyridine ring, a carboxylic acid group, and a hydroxymethyl group makes **4-(hydroxymethyl)picolinic acid** a highly polar molecule.[2] This inherent polarity suggests a higher affinity for polar solvents.
- Hydrogen Bonding: Both the carboxylic acid and hydroxymethyl groups can act as hydrogen bond donors and acceptors. This capability for strong intermolecular interactions with solvent molecules is a primary driver of its solubility in protic solvents like alcohols.
- Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice structure of **4-(hydroxymethyl)picolinic acid** must be overcome by the energy released upon solvation. A high lattice energy can limit solubility, even in polar solvents.
- Solvent Properties: The polarity, proticity (ability to donate hydrogen bonds), and dielectric constant of the organic solvent will significantly influence its ability to solvate the molecule.
- Temperature: Generally, the solubility of solids in liquids increases with temperature.[2]
- pH: The carboxylic acid group's ionization is pH-dependent, which will affect its solubility in aqueous and protic organic solutions.[2]



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Intermolecular forces influencing solubility.

Predicted Solubility Profile of 4-(hydroxymethyl)picolinic acid

While specific experimental data is scarce, a qualitative solubility profile can be predicted based on the known solubility of its parent compound, picolinic acid, and the influence of the added hydroxymethyl group. Picolinic acid is significantly less soluble in ethanol (a polar protic solvent) and even less so in acetonitrile (a polar aprotic solvent) compared to water.^{[5][6]} The addition of a hydroxymethyl group, which enhances polarity and hydrogen bonding capacity, is expected to increase its solubility in polar organic solvents compared to picolinic acid.

Solvent Class	Example Solvents	Predicted Qualitative Solubility	Rationale
Polar Protic	Methanol, Ethanol	Moderate to High	Strong hydrogen bonding interactions with both the carboxylic acid and hydroxymethyl groups.
Polar Aprotic	DMSO, DMF, Acetonitrile	Low to Moderate	Capable of dipole-dipole interactions and accepting hydrogen bonds, but less effective at solvating the acidic proton.
Nonpolar	Hexane, Toluene	Very Low / Insoluble	The high polarity of the solute is incompatible with the nonpolar nature of the solvent.
Ethers	Diethyl ether, THF	Low	Ethers are weak hydrogen bond acceptors and have lower polarity, resulting in poor solvation.
Halogenated	Chloroform, Dichloromethane	Low	Although somewhat polar, their ability to form strong hydrogen bonds is limited.

Disclaimer: This table presents a theoretical prediction. Experimental verification is essential for accurate solubility determination.

Protocols for Experimental Solubility Determination

Accurate determination of solubility is crucial for any research or development activity involving **4-(hydroxymethyl)picolinic acid**. The following section provides detailed, field-proven methodologies.

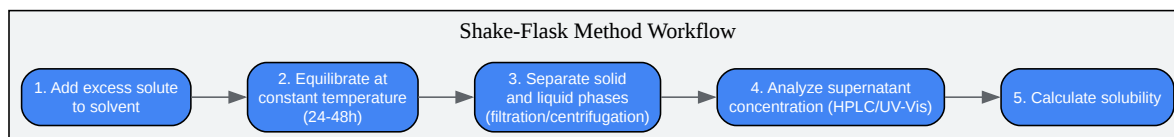
The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a classic and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.^[7] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol:

- Preparation:
 - Accurately weigh an excess amount of **4-(hydroxymethyl)picolinic acid** into a series of glass vials. The excess solid is crucial to ensure a saturated solution is achieved.
 - Add a precise volume of the desired organic solvent to each vial.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath. A temperature of 25 °C is standard, but other temperatures can be used depending on the application.
 - Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
- Sample Separation:
 - Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

- Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 μm PTFE filter) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
- Analysis:
 - Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Determine the concentration of **4-(hydroxymethyl)picolinic acid** in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[8]
- Calculation:
 - Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.



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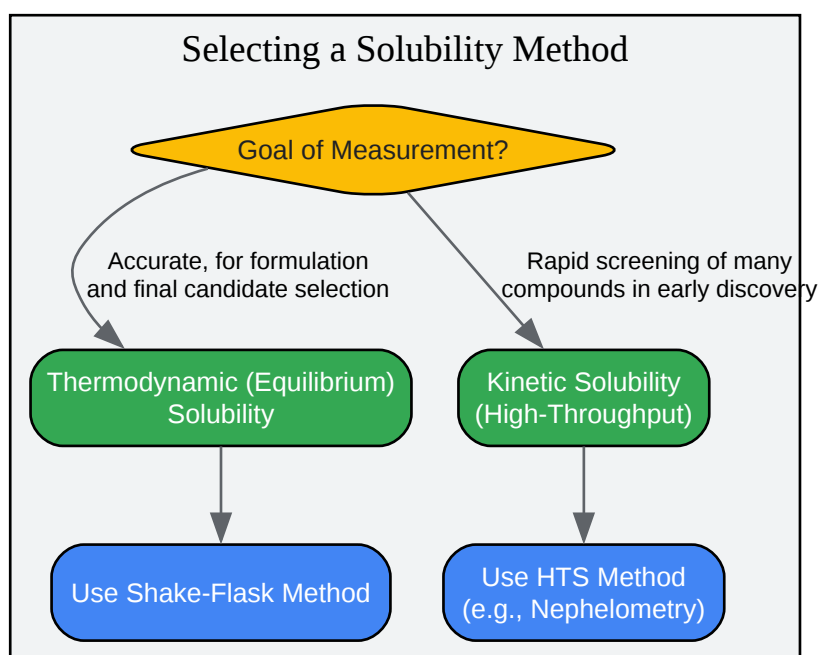
Workflow for the shake-flask solubility determination.

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, kinetic solubility assays are often employed for rapid screening of a large number of compounds.[4] These methods measure the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO) into an aqueous or organic medium.[4]

Protocol (Example using Nephelometry):

- Stock Solution Preparation: Prepare a concentrated stock solution of **4-(hydroxymethyl)picolinic acid** in DMSO (e.g., 10 mM).
- Assay Plate Preparation: Add the desired organic solvent to the wells of a microtiter plate.
- Precipitation:
 - Rapidly add a small volume of the DMSO stock solution to the solvent in the wells. The sudden change in solvent composition will cause the compound to precipitate if its solubility is exceeded.
- Measurement:
 - Measure the amount of precipitated solid using a nephelometer, which detects light scattering from the suspended particles.[3]
 - Alternatively, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or UV-Vis spectroscopy.[4]
- Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.



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Decision tree for selecting a solubility determination method.

Data Interpretation and Reporting

When reporting solubility data, it is essential to include the following information for reproducibility and clarity:

- The method used: (e.g., Shake-Flask, HTS).
- The solvent: including its grade and purity.
- The temperature: at which the measurement was performed.
- The analytical method: used for concentration determination.
- The units: of solubility (e.g., mg/mL, µg/mL, mM).

For thermodynamic solubility, it is good practice to confirm that equilibrium was reached by measuring the concentration at multiple time points.

Conclusion

While experimental data on the solubility of **4-(hydroxymethyl)picolinic acid** in a broad range of organic solvents is not readily available in the literature, this guide provides a robust framework for its theoretical prediction and experimental determination. The highly polar nature of the molecule, conferred by its carboxylic acid and hydroxymethyl functional groups, suggests a preference for polar protic solvents. For definitive quantitative data, the shake-flask method is recommended for its accuracy and reliability. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize the solubility profile of **4-(hydroxymethyl)picolinic acid**, enabling its effective use in their respective applications.

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